molecular formula C6H8Br2N2O B14669228 5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide CAS No. 38353-08-1

5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide

Cat. No.: B14669228
CAS No.: 38353-08-1
M. Wt: 283.95 g/mol
InChI Key: VTERDXRIMZGWPG-UHFFFAOYSA-M
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Description

5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide is a heterocyclic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide typically involves the bromination of 1,3-dimethyluracil. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also helps in minimizing human error and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyano, and methoxy derivatives.

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting key enzymes involved in viral replication or cancer cell proliferation. The bromine atom enhances the compound’s ability to form strong interactions with the active sites of these enzymes, thereby blocking their activity. The compound’s pyrimidine ring structure allows it to mimic natural nucleotides, facilitating its incorporation into biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide: Similar structure but with a fluorine atom instead of bromine.

    5-Chloro-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide: Similar structure but with a chlorine atom instead of bromine.

    1,3-Dimethyluracil: The parent compound without any halogen substitution.

Uniqueness

5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions compared to its fluoro and chloro counterparts. Additionally, the bromine atom enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry.

Properties

CAS No.

38353-08-1

Molecular Formula

C6H8Br2N2O

Molecular Weight

283.95 g/mol

IUPAC Name

5-bromo-1,3-dimethylpyrimidin-3-ium-2-one;bromide

InChI

InChI=1S/C6H8BrN2O.BrH/c1-8-3-5(7)4-9(2)6(8)10;/h3-4H,1-2H3;1H/q+1;/p-1

InChI Key

VTERDXRIMZGWPG-UHFFFAOYSA-M

Canonical SMILES

CN1C=C(C=[N+](C1=O)C)Br.[Br-]

Origin of Product

United States

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